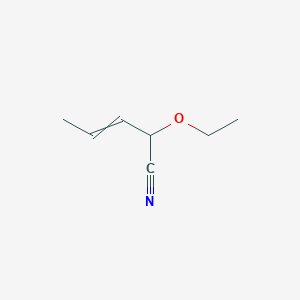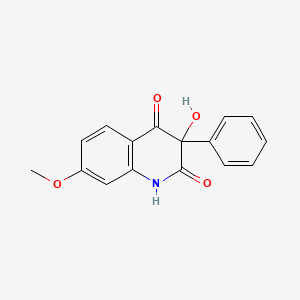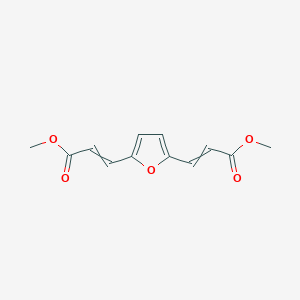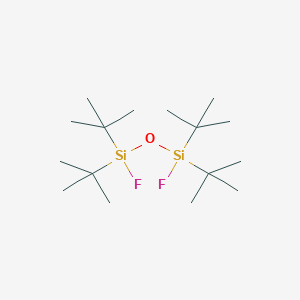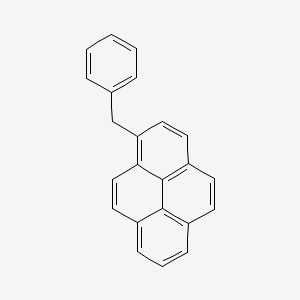![molecular formula C27H34N2O3 B14341163 2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one CAS No. 101395-73-7](/img/structure/B14341163.png)
2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one is a complex organic compound that features a fluorenone core substituted with two piperidine-ethoxy groups at the 2 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one typically involves the following steps:
Starting Material: The synthesis begins with fluorenone, which is commercially available.
Substitution Reaction: Fluorenone undergoes a substitution reaction with 2-(piperidin-1-yl)ethanol in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.
Substitution: The piperidine-ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction could produce fluorenol derivatives.
Aplicaciones Científicas De Investigación
2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its structural properties may be useful in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine-ethoxy groups may enhance its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
2,7-bis[2-(piperidin-1-yl)ethoxy]-fluoren-9-one oxime: This compound is similar in structure but contains an oxime group, which may alter its chemical and biological properties.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another piperidine-containing compound with different applications, primarily as a light stabilizer in coatings.
Uniqueness
2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one is unique due to its specific substitution pattern on the fluorenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
101395-73-7 |
|---|---|
Fórmula molecular |
C27H34N2O3 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
2,7-bis(2-piperidin-1-ylethoxy)fluoren-9-one |
InChI |
InChI=1S/C27H34N2O3/c30-27-25-19-21(31-17-15-28-11-3-1-4-12-28)7-9-23(25)24-10-8-22(20-26(24)27)32-18-16-29-13-5-2-6-14-29/h7-10,19-20H,1-6,11-18H2 |
Clave InChI |
WECMFRPBWSBCEU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)OCCN5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


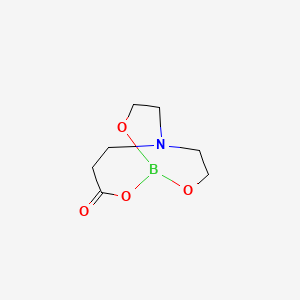
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
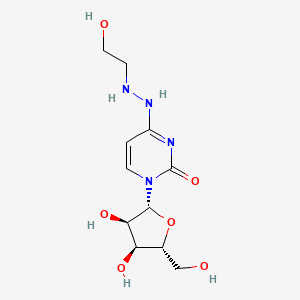
phosphane](/img/structure/B14341099.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
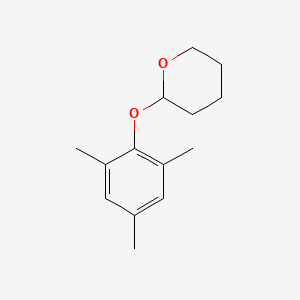
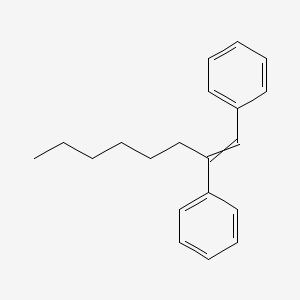
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
